molecular formula C19H28N6O2 B2575893 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide CAS No. 2198768-23-7

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide

Cat. No. B2575893
CAS RN: 2198768-23-7
M. Wt: 372.473
InChI Key: ZWMQYAQGZUNRPX-UHFFFAOYSA-N
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Description

“N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . The structure of the isolated compounds is usually confirmed by IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by X-ray diffraction data . Non-hydrogen atoms are usually shown as thermal vibration ellipsoids with a probability of 50% .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums .


Physical And Chemical Properties Analysis

Similar compounds often exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with the amino acid carbonyl groups of DNA gyrase .

Safety and Hazards

The safety and hazards of similar compounds are often related to their sensitivity to external stimuli .

Future Directions

Future research could focus on the synthesis of new derivatives of [1,2,4]triazolo[4,3-b]pyridazine-based compounds and their potential applications .

properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-19(2,3)18-21-20-15-5-6-16(22-25(15)18)24-11-14(12-24)23(4)17(26)13-7-9-27-10-8-13/h5-6,13-14H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQYAQGZUNRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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